Amyloid Precursor C-Terminal Peptide

Description

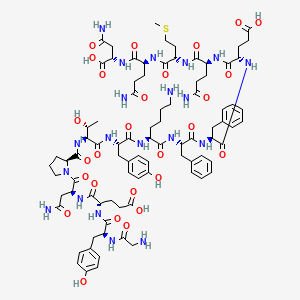

Structure

2D Structure

Properties

Molecular Formula |

C86H118N20O27S |

|---|---|

Molecular Weight |

1896.0 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C86H118N20O27S/c1-45(107)72(105-83(129)64-17-11-36-106(64)85(131)62(42-67(91)112)103-76(122)56(29-33-71(117)118)97-79(125)58(93-69(114)44-88)40-48-18-22-50(108)23-19-48)84(130)102-61(41-49-20-24-51(109)25-21-49)81(127)94-52(16-9-10-35-87)73(119)100-60(39-47-14-7-4-8-15-47)82(128)101-59(38-46-12-5-3-6-13-46)80(126)98-55(28-32-70(115)116)75(121)95-53(26-30-65(89)110)74(120)99-57(34-37-134-2)78(124)96-54(27-31-66(90)111)77(123)104-63(86(132)133)43-68(92)113/h3-8,12-15,18-25,45,52-64,72,107-109H,9-11,16-17,26-44,87-88H2,1-2H3,(H2,89,110)(H2,90,111)(H2,91,112)(H2,92,113)(H,93,114)(H,94,127)(H,95,121)(H,96,124)(H,97,125)(H,98,126)(H,99,120)(H,100,119)(H,101,128)(H,102,130)(H,103,122)(H,104,123)(H,105,129)(H,115,116)(H,117,118)(H,132,133)/t45-,52+,53+,54+,55+,56+,57+,58+,59+,60+,61+,62+,63+,64+,72+/m1/s1 |

InChI Key |

IBDVVBQJVQLBET-IETVHQRDSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)CN)O |

Canonical SMILES |

CC(C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C4CCCN4C(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CN)O |

Origin of Product |

United States |

Biogenesis and Molecular Diversity of App C Terminal Peptides

Mechanisms of Secretase Cleavage in APP-CTP Formation

The generation of APP-CTPs is a highly regulated process involving several distinct proteolytic enzymes. The primary pathways are mediated by α-, β-, and γ-secretases, which cleave APP at specific sites within its sequence. Additionally, alternative proteolytic enzymes contribute to the diversity of APP-CTPs.

Alpha-Secretase Activity and Cleavage Sites

Alpha-secretase cleaves APP within the Aβ domain, a process that prevents the formation of the full-length Aβ peptide and is thus considered part of the non-amyloidogenic pathway. nih.govnih.gov This cleavage occurs primarily at the cell surface and in the trans-Golgi network. nih.govnih.gov The activity of α-secretase releases a large soluble ectodomain of APP, known as sAPPα, and leaves a membrane-bound C-terminal fragment of 83 amino acids, designated as C83 or α-CTF. nih.govyoutube.com

Several members of the ADAM (a disintegrin and metalloprotease) family have been identified as candidate α-secretases. nih.govresearchgate.netelsevierpure.com

ADAM10: Considered the primary and physiologically relevant constitutive α-secretase in neurons. embopress.org Studies using RNA interference have shown that knocking down ADAM10 significantly suppresses α-secretase cleavage of APP. embopress.org Purified ADAM10 has been shown to cleave Aβ fragments at the correct α-secretase site, which is located after Lys-16 within the Aβ domain. nih.gov

ADAM17 (TACE): While also capable of cleaving APP, its role appears to be more involved in regulated α-secretase activity rather than the constitutive pathway. nih.govnih.gov

ADAM9: Overexpression studies have suggested that ADAM9 can act as an α-secretase. nih.govresearchgate.netelsevierpure.com However, its physiological relevance in neurons is less clear, as its absence does not appear to alter APP processing in the same way as ADAM10 deficiency. nih.gov

The major α-secretory cleavage site is located between Lys-16 and Leu-17 of the Aβ sequence. nih.govnih.gov However, minor cleavage sites in the vicinity have also been reported, indicating some heterogeneity in α-secretase processing. nih.gov

| Enzyme | Classification | Primary Cleavage Site on APP (within Aβ domain) | Resulting C-Terminal Fragment |

| ADAM10 | Zinc Metalloprotease | Between Lys-16 and Leu-17 | C83 (α-CTF) |

| ADAM17 | Zinc Metalloprotease | Within the Aβ domain | C83 (α-CTF) |

| ADAM9 | Zinc Metalloprotease | Within the Aβ domain | C83 (α-CTF) |

Beta-Secretase Activity and Cleavage Sites (BACE1)

The initial step in the amyloidogenic pathway is the cleavage of APP by β-secretase, also known as β-site APP cleaving enzyme 1 (BACE1). frontiersin.orgnih.gov This transmembrane aspartyl protease cleaves APP at the N-terminus of the Aβ sequence, generating the soluble N-terminal fragment sAPPβ and the membrane-anchored C-terminal fragment C99 (β-CTF). frontiersin.orgnih.gov

BACE1 can cleave APP at two main sites:

β-site (Asp1): This is the primary cleavage site, occurring between Met-1 and Asp1 of the Aβ sequence (based on Aβ numbering). nih.govresearchgate.net Cleavage at this site produces the 99-amino acid C-terminal fragment (C99). nih.gov

β'-site (Glu11): BACE1 can also cleave APP at an alternative site between Tyr10 and Glu11 of the Aβ sequence. frontiersin.orgnih.govnih.gov This cleavage generates an 89-amino acid C-terminal fragment (C89). nih.govnih.gov Under normal conditions, the β'-site is a major cleavage site for wild-type APP. nih.gov

The relative use of the β- and β'-sites can be influenced by mutations in the APP gene. nih.govnih.gov For instance, the protective Icelandic mutation (A673T) in APP promotes β'-cleavage, leading to the production of shorter, less amyloidogenic Aβ fragments. nih.gov

| Enzyme | Classification | Cleavage Sites on APP (Aβ numbering) | Resulting C-Terminal Fragments |

| BACE1 | Aspartyl Protease | β-site: Between Met-1 and Asp1 | C99 (β-CTF) |

| β'-site: Between Tyr10 and Glu11 | C89 (β'-CTF) |

Gamma-Secretase Complex and Intramembrane Cleavage

Following cleavage by either α- or β-secretase, the resulting membrane-bound C-terminal fragments (C83 and C99/C89) are substrates for the γ-secretase complex. nih.govnih.gov This complex is a multi-subunit protease responsible for the intramembrane cleavage of type I transmembrane proteins, including APP. nih.gov The four core components of the γ-secretase complex are:

Presenilin (PS1 or PS2): The catalytic core of the complex, containing the active site aspartyl residues. nih.govmdpi.com Presenilins themselves undergo endoproteolysis to form N-terminal and C-terminal fragments, which remain associated within the active complex. nih.gov

Nicastrin: A type I transmembrane glycoprotein (B1211001) that is thought to be involved in substrate recognition and stabilization of the complex. nih.govresearchgate.net However, some studies suggest it may be more critical for complex stability than for direct substrate binding. wustl.edu

APH1 (Anterior pharynx-defective 1): A multi-pass transmembrane protein that acts as a scaffolding component, stabilizing the complex. researchgate.netnih.gov

The γ-secretase complex performs a series of sequential cleavages within the transmembrane domain of the APP-CTFs.

The initial cleavage by γ-secretase is termed ε-cleavage. nih.govnih.gov This cleavage occurs near the cytoplasmic boundary of the transmembrane domain, releasing the APP intracellular domain (AICD). nih.govnih.gov The primary ε-cleavage site is between Leu49 and Val50 of the Aβ sequence, generating AICD50-99. nih.gov This released AICD can translocate to the nucleus and participate in transcriptional regulation. nih.gov

Following ε-cleavage, the remaining transmembrane stub undergoes further processive cleavages, including ζ-cleavage and γ-cleavage. nih.govnih.gov

ζ-cleavage: This cleavage occurs at residue 46 of the Aβ sequence, generating Aβ46. nih.govnih.govusda.gov Evidence suggests that Aβ46 is an intermediate precursor to the final secreted Aβ peptides. nih.gov

γ-cleavage: This is the final cleavage step that generates the various species of Aβ peptides, most commonly Aβ40 and the more aggregation-prone Aβ42. nih.govnih.gov The γ-cleavage sites are located at residues 40 and 42 of the Aβ sequence. nih.gov

The sequential model suggests a processing order of ε-cleavage, followed by ζ-cleavage, and finally γ-cleavage to produce the mature Aβ peptides. nih.govnih.gov

| Cleavage Event | Approximate Location (Aβ numbering) | Products |

| Epsilon (ε)-Cleavage | Between Leu49 and Val50 | APP Intracellular Domain (AICD), Aβ49 |

| Zeta (ζ)-Cleavage | At residue 46 | Aβ46 (intermediate) |

| Gamma (γ)-Cleavage | At residues 40 and 42 | Aβ40, Aβ42 |

Alternative Proteolytic Processing

Besides the canonical α-, β-, and γ-secretase pathways, APP can be processed by a number of other proteases, leading to a greater diversity of C-terminal fragments. nih.govfrontiersin.org

Theta (θ)-secretase: The precise identity and cleavage site of θ-secretase are still under investigation.

Meprin-β: This metalloprotease has been identified as an alternative APP processing enzyme. frontiersin.orgnih.gov It has been found at increased levels in the brains of Alzheimer's disease patients. frontiersin.org

Legumain (δ-secretase): This asparaginyl endopeptidase can cleave APP, and its activity has been linked to the pathogenesis of Alzheimer's disease. nih.gov

Rhomboid-like protein-4 (RHBDL4): This intramembrane serine protease can cleave APP multiple times, generating various N- and C-terminal fragments and reducing the levels of secreted Aβ. nih.gov RHBDL4-mediated cleavage appears to occur intracellularly, potentially in the endoplasmic reticulum. nih.govnih.govnih.gov

Caspases: During apoptosis, caspases, particularly caspase-3, can cleave APP within its cytoplasmic tail at Asp664 (APP695 numbering), generating a 31-amino acid C-terminal fragment (C31). nih.gov

η-secretase: This activity, attributed to membrane-type matrix metalloproteinases (MT-MMPs) like MT5-MMP, cleaves APP in the extracellular domain, producing sAPPη and a C-terminal fragment (CTF-η). nih.govresearchgate.net RHBDL4 has also been shown to contribute to η-secretase-like processing of APP. nih.govnih.gov

These alternative pathways highlight the complex and multifaceted nature of APP metabolism, which can influence the balance between amyloidogenic and non-amyloidogenic processing.

Differentiation and Characterization of APP-CTF Species (e.g., C83, C99, AICD, CT31, gamma-CTFs)

The initial step in the processing of the Amyloid Precursor Protein (APP) involves cleavage by one of two competing enzymes, α-secretase or β-secretase, which determines the subsequent C-terminal fragment (CTF) produced. cellsignal.com

C99 : When APP is cleaved by the β-secretase enzyme, also known as BACE1 (beta-site APP-cleaving enzyme 1), it generates a soluble N-terminal fragment (sAPPβ) and a 99-amino acid membrane-bound C-terminal fragment called C99. wikipedia.orgnih.govjneurosci.orgresearchgate.net This fragment is a direct precursor to the amyloid-beta (Aβ) peptide and is therefore a key component of the amyloidogenic pathway. wikipedia.org The generation of C99 is considered the rate-limiting step in Aβ formation. researchgate.net

C83 : In the alternative, non-amyloidogenic pathway, APP is cleaved by α-secretase, an enzyme activity primarily attributed to ADAM10 (A Disintegrin and Metalloproteinase 10). pnas.orgwikipedia.orgnih.gov This cleavage occurs within the Aβ sequence, thus preventing the formation of intact Aβ. cellsignal.comwikipedia.org The process releases a soluble ectodomain, sAPPα, and leaves an 83-amino acid membrane-bound C-terminal fragment known as C83. nih.govyoutube.comyoutube.com

APP Intracellular Domain (AICD) : Both C99 and C83 are substrates for a subsequent cleavage by the γ-secretase complex. nih.govyoutube.com This intramembrane cleavage releases the APP Intracellular Domain (AICD) into the cytoplasm. youtube.comnih.gov AICD is not a single entity but a family of peptides of slightly different lengths (e.g., C57, C59) due to the variable nature of γ-secretase cleavage. bmbreports.orgnih.gov Once released, AICD can translocate to the nucleus where it may participate in the regulation of gene transcription. youtube.combmbreports.orgnih.gov

CT31 : Another C-terminal fragment, known as CT31, is generated through a distinct pathway involving caspase enzymes. nih.gov This fragment has been identified in the brains of Alzheimer's disease patients and has been shown to be neurotoxic. nih.govnih.gov Its generation from the β-secretase cleavage product suggests a link between the amyloidogenic pathway and caspase-mediated apoptosis. nih.gov

Gamma-CTFs (γ-CTFs) : This is a broader term for the family of C-terminal fragments generated by the action of γ-secretase. This includes the various isoforms of the AICD. The γ-secretase complex catalyzes multiple sequential cleavages within the transmembrane domain of its substrates. nih.gov

Table 1: Characteristics of Major APP-CTF Species This table is interactive. You can sort and filter the data.

| Fragment Name | Generating Protease(s) | Description | Subsequent Processing |

|---|---|---|---|

| C99 | β-Secretase (BACE1) | A 99-amino acid membrane-bound fragment; the direct precursor to Aβ. wikipedia.orgnih.gov | Cleaved by γ-secretase to produce Aβ and AICD, or by α-secretase to produce C83. nih.gov |

| C83 | α-Secretase (e.g., ADAM10) | An 83-amino acid membrane-bound fragment generated in the non-amyloidogenic pathway. nih.govyoutube.com | Cleaved by γ-secretase to produce the p3 peptide and AICD. pnas.org |

| AICD | γ-Secretase | The APP Intracellular Domain; a family of peptides of varying lengths (e.g., 57-59 amino acids) released into the cytosol. bmbreports.orgnih.gov | Can translocate to the nucleus to regulate gene expression. youtube.comnih.gov |

| CT31 | Caspases | A caspase-cleaved C-terminal fragment implicated in neurotoxicity and apoptosis. nih.govnih.gov | Associated with apoptotic pathways. nih.gov |

The heterogeneity of the APP Intracellular Domain (AICD) is a direct result of the cleavage mechanism of the γ-secretase complex. bmbreports.org This multi-subunit protease is known for its "sloppy" or imprecise cleavage of substrates within their transmembrane domains. wikipedia.org Rather than cutting at a single, specific peptide bond, γ-secretase catalyzes a series of proteolytic events.

Research has identified at least three major cleavage sites within the APP transmembrane domain that contribute to this diversity:

ε-cleavage (epsilon-cleavage) : This is the initial cleavage that separates the AICD from the Aβ or p3 portion of the C-terminal fragment (C99 or C83). It occurs near the cytoplasmic side of the membrane. nih.gov

ζ-cleavage (zeta-cleavage) : This cleavage occurs after ε-cleavage, further trimming the remaining stub. nih.gov

γ-cleavage (gamma-cleavage) : This is the final cleavage that releases the Aβ peptide (or p3 peptide) from the membrane, determining its C-terminus. nih.gov

The sequential and variable nature of these ε, ζ, and γ cuts results in the production of AICD fragments that differ in length by a few amino acids, such as the C59 and C57 species. bmbreports.orgnih.gov This process also generates Aβ peptides of varying lengths (e.g., Aβ40 and Aβ42), with the ratio being a critical factor in Alzheimer's disease pathogenesis. nih.govwikipedia.org The specific site of the initial ε-cleavage determines the N-terminus of the resulting AICD, adding another layer of molecular diversity to this family of signaling peptides.

Regulatory Mechanisms of APP-CTP Biogenesis

The production of APP C-terminal peptides is a highly regulated process, influenced by a variety of cellular factors and pathways. The balance between the different processing pathways is crucial and can be shifted by several mechanisms.

Enzymatic Competition : A primary regulatory point is the direct competition between α-secretase and β-secretase for APP as a substrate. wikipedia.orgwikipedia.org The non-amyloidogenic pathway, initiated by α-secretase, cleaves within the Aβ domain, precluding the formation of C99 and, consequently, the neurotoxic Aβ peptide. cellsignal.comnih.gov Factors that promote α-secretase activity can therefore reduce the generation of amyloidogenic C-terminal fragments.

Subcellular Localization : The trafficking of APP and the secretases is a key determinant of which cleavage pathway is favored. α-secretase activity is predominantly found at the cell surface, while BACE1 is most active in the acidic environment of endosomes. cellsignal.comacs.org Therefore, factors that influence APP internalization from the cell surface can increase its exposure to BACE1 and promote C99 production. Furthermore, cholesterol-rich membrane microdomains, known as lipid rafts, are thought to act as scaffolds that bring APP and BACE1 into close proximity, thereby facilitating amyloidogenic processing. mdpi.com

Signaling Pathways : Cellular signaling cascades can modulate secretase activity. For example, activation of protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK) pathways has been shown to upregulate α-secretase cleavage. nih.govacs.org This provides a mechanism for extracellular signals to influence APP processing and the resulting profile of C-terminal fragments.

Table of Mentioned Compounds

| Compound Name |

|---|

| ADAM10 |

| Amyloid Precursor Protein (APP) |

| APP Intracellular Domain (AICD) |

| BACE1 |

| C31 |

| C83 |

| C99 |

| Caspase |

| Furin |

| Mitogen-activated protein kinase (MAPK) |

| Protein Kinase C (PKC) |

| RHBDL4 |

| α-secretase |

| β-secretase |

Subcellular Localization and Dynamic Trafficking of App C Terminal Peptides

Intracellular Distribution of APP-CTFs

The distribution of APP-CTFs is a dynamic process involving multiple cellular compartments. After their generation, these fragments are trafficked through various organelles, and their localization can influence downstream events, including the production of Amyloid-beta (Aβ) peptides.

Endoplasmic Reticulum and Golgi Apparatus Involvement

The initial synthesis and maturation of the full-length APP occur within the endoplasmic reticulum (ER) and Golgi apparatus. youtube.com Nascent APP molecules traverse the secretory pathway, starting from the ER and moving to the Golgi for further processing and maturation. nih.govnih.gov While the majority of APP cleavage occurs in later compartments, evidence suggests that some processing can happen in the ER and Golgi. nih.govnih.gov The η-secretase-derived C-terminal fragment, ηCTF, has been found to accumulate primarily in the Golgi and endosomes. nih.gov Furthermore, a significant portion of APP resides in the Golgi apparatus and the trans-Golgi network (TGN), where the acidic environment is conducive to the activity of processing enzymes like BACE1. nih.govnih.govfrontiersin.org

In fact, full-length APP is predominantly localized to the TGN in control cells. nih.gov The cleavage of APP within these early secretory compartments contributes to the pool of APP-CTFs that are then sorted for transport to other destinations within the neuron. nih.gov

Plasma Membrane and Endosomal Compartments Association

Following their transit through the Golgi, a fraction of APP molecules reaches the plasma membrane. frontiersin.org At the cell surface, APP can be cleaved by α-secretase, but uncleaved APP is rapidly internalized into endosomes. frontiersin.orgresearchgate.net This endocytosis is a critical step for amyloidogenic processing, as it brings APP into contact with β- and γ-secretases, which are active in endosomal compartments. nih.govresearchgate.net

Indeed, the first cleavage by β-secretase to form the membrane-bound APP C-terminal fragment (β-CTF or C99) is believed to occur predominantly in early endosomes. nih.gov These APP-CTFs, particularly β-CTF, are found localized to endosomes. elifesciences.org An excess of APP-CTFs has been shown to localize at the contact sites between late endosomes/lysosomes and the endoplasmic reticulum, leading to lysosomal dysfunction. nih.gov Furthermore, studies have demonstrated that APP-CTFs can be found in the endosomal/lysosomal pathway, and their accumulation can cause endolysosomal dysfunction. nih.govnih.gov

The trafficking of APP and its C-terminal fragments through the endocytic pathway is essential for the generation of Aβ. nih.gov This is supported by findings that inhibiting endocytosis reduces Aβ production. nih.govresearchgate.net

Distinct Localization and Segregation of N- and C-Terminal Fragments in Neurons

A key aspect of APP trafficking in neurons is the independent transport of its N- and C-terminal fragments. nih.gov After cleavage, which can occur in the soma within the ER-Golgi-TGN or endosomes, the resulting N-terminal and C-terminal fragments are segregated into different vesicles and transported independently into neurites. nih.gov

Immunocytochemical studies have revealed that APP N-terminal fragments accumulate at the terminals of neurites, while C-terminal epitopes are not detected in the same location. nih.gov This segregated transport suggests that the N- and C-terminal fragments have distinct destinations and potentially different functions within the neuron. nih.gov The mechanisms underlying the transport of these two fragments are also fundamentally different. nih.gov While the details of the dendritic transport of APP and secretases are still being investigated, it is known that APP delivery to the axon utilizes the fast axonal transport system. nih.gov

Nuclear Translocation of AICD

The APP intracellular domain (AICD) is a small fragment released into the cytosol after the γ-secretase cleavage of APP-CTFs. nih.govnih.govnih.gov Unlike other fragments that are membrane-bound or secreted, AICD has the capacity to translocate to the nucleus and participate in transcriptional regulation. nih.govyoutube.com

Mechanisms of Nuclear Entry and Retention

AICD itself does not possess a classic nuclear localization signal. nih.gov Its entry into the nucleus is facilitated by its interaction with adaptor proteins. The most well-characterized of these is Fe65. researchgate.netnih.gov The formation of a ternary complex between AICD, Fe65, and the histone acetyltransferase Tip60 is believed to be crucial for the nuclear translocation and subsequent transcriptional activity of AICD. nih.govresearchgate.netnih.gov

Once inside the nucleus, AICD can be found in spherical nuclear structures known as AFT complexes, which are thought to be sites of active transcription. nih.gov The stability of AICD is a key factor in its ability to signal to the nucleus. It is degraded by the proteasome, and inhibition of this degradation leads to increased nuclear translocation. nih.gov

While Fe65 is a primary mediator of AICD nuclear import, other interacting proteins may also play a role. The retention of proteins within the nucleus can be mediated by specific nuclear retention signals (NRS). nih.gov Although a specific NRS has not been definitively identified in AICD, the dynamic interplay of its interactions with nuclear proteins likely governs its retention and activity within the nucleus.

Microtubule-Dependent Active Transport and Modulators

The movement of cellular components, including vesicles and protein complexes, over long distances within a neuron relies on the microtubule network and associated motor proteins. ahajournals.orgahajournals.orgnih.gov While the direct microtubule-dependent transport of the soluble AICD fragment itself is not well-documented, the transport of its precursor, the membrane-bound APP-CTF, within vesicles is an active process.

The transport of APP-containing vesicles along axons is mediated by the kinesin-1 motor protein. nih.gov Furthermore, dynein, a microtubule-based motor protein, has been identified as an interactor of AICD, suggesting a role for microtubule-based transport in the trafficking of AICD-containing vesicles or complexes. nih.govoup.com The disruption of microtubule transport can lead to the mislocalization of newly synthesized proteins, highlighting the importance of this system in maintaining proper cellular organization. nih.gov

Several factors can modulate the nuclear translocation of AICD. The adaptor protein Fe65 is a key modulator, as its binding is essential for nuclear import. nih.govnih.gov The phosphorylation state of AICD can also influence its interactions with other proteins and, consequently, its subcellular localization. oup.com Additionally, exposure to Aβ has been shown to reduce the nuclear immunoreactivity of AICD, suggesting a feedback mechanism where Aβ can affect its own production by altering APP nuclear signaling. nih.gov

Influence of Proteolytic Pathways on AICD Subcellular Localization

The subcellular destination of the Amyloid Precursor Protein (APP) Intracellular Domain (AICD) is intricately linked to the initial proteolytic cleavage of the full-length APP. The two primary processing pathways, the non-amyloidogenic and the amyloidogenic pathways, are initiated by α-secretase and β-secretase, respectively. The distinct subcellular locations where these secretases are predominantly active directly influence the subsequent trafficking and signaling capabilities of the generated AICD.

The non-amyloidogenic pathway is primarily initiated at the plasma membrane where α-secretase cleaves APP. This cleavage event produces the membrane-tethered C-terminal fragment C83. In contrast, the amyloidogenic pathway is initiated by β-secretase (BACE1) within the acidic environment of endosomes. nih.gov This cleavage generates the C-terminal fragment C99. Both C83 and C99 are substrates for the γ-secretase complex, which can be found in multiple cellular compartments, including the plasma membrane, endosomes, and the trans-Golgi network (TGN). Cleavage of C83 and C99 by γ-secretase releases the AICD into the cytosol.

Evidence strongly suggests that the AICD destined for nuclear signaling is predominantly generated via the amyloidogenic pathway. nih.gov This is attributed to the initial cleavage by β-secretase within endosomes, a compartment that is a major hub for protein sorting and signaling. From the endosome, AICD can be released into the cytosol and, in association with binding partners like Fe65 and Tip60, translocate to the nucleus to regulate gene transcription. jneurosci.org

Conversely, AICD generated from the non-amyloidogenic pathway at the plasma membrane is less likely to participate in nuclear signaling. This spatial separation of the initial cleavage events appears to be a critical determinant of AICD's functional fate. While both pathways produce the AICD fragment, the amyloidogenic pathway, by virtue of its endosomal origin, provides a more direct route for AICD to engage with the nuclear import machinery and exert its effects on gene expression.

Detailed Research Findings

The subcellular localization of APP C-terminal fragments has been investigated through various methods, including subcellular fractionation followed by Western blotting. These studies have provided insights into the relative distribution of these fragments across different cellular compartments.

Subcellular Distribution of APP C-terminal Fragments:

Recent studies have focused on the distribution of APP C-terminal fragments (CTFs) in different subcellular compartments. While these fragments are found in various locations, they show enrichment in specific organelles. For instance, research involving subcellular fractionation of mouse brain tissue has shown that APP-CTFs, including C99 and C83, are present in all examined membrane compartments but are significantly enriched in the mitochondria-associated ER membranes (MAM). nih.gov This localization is noteworthy as MAMs are critical hubs for cellular signaling and metabolism.

| Subcellular Fraction | Relative Abundance of C99 | Relative Abundance of C83 | Key Findings | Source |

|---|---|---|---|---|

| Mitochondria-Associated ER Membranes (MAM) | Enriched | Present | C99 is preferentially located in MAM fractions. | nih.gov |

| Plasma Membrane | ~90% in disordered domains | Present | C99 is largely excluded from lipid rafts, residing in disordered regions. | |

| Endosomes | Present | Present | A primary site for the generation of C99 via β-secretase cleavage. | nih.gov |

| Golgi/Trans-Golgi Network (TGN) | Present | Present | PS1/C83 and PS1/C99 complexes are detected in Golgi-rich and TGN-rich vesicle fractions. | |

| Nucleus | Not typically found | Not typically found | AICD, the cleavage product of C99/C83, translocates to the nucleus. | jneurosci.org |

| Cytosol | Not typically found | Not typically found | AICD is released into the cytosol before potential nuclear translocation. | nih.govjneurosci.org |

Influence of Proteolytic Pathway on AICD Fate:

The proteolytic pathway that generates AICD has a profound impact on its subsequent subcellular localization and function, particularly its ability to translocate to the nucleus and act as a transcriptional regulator.

| Proteolytic Pathway | Initial Cleavage Site | Primary Location of AICD Generation | Likelihood of Nuclear Translocation | Associated Function | Source |

|---|---|---|---|---|---|

| Amyloidogenic | Endosomes (by β-secretase) | Endosomes/Cytosol | High | Nuclear signaling and gene transcription regulation. | nih.gov |

| Non-amyloidogenic | Plasma Membrane (by α-secretase) | Plasma Membrane/Cytosol | Low | Less associated with nuclear signaling; other cytosolic functions may be more prominent. | nih.gov |

Molecular Mechanisms and Cellular Functions of App C Terminal Peptides

AICD as a Transcriptional Regulator and Nuclear Signaling Molecule

Following its cleavage from the membrane-bound C-terminal fragments of APP by γ-secretase, the APP intracellular domain (AICD) can translocate to the nucleus and function as a transcriptional regulator. nih.govnih.gov This process is analogous to the signaling mechanism of other transmembrane proteins, such as Notch. nih.gov Evidence suggests that AICD generated through the amyloidogenic pathway, which is initiated by β-secretase, is primarily responsible for nuclear signaling. nih.govbmbreports.org The stabilization of AICD is crucial for its nuclear translocation and subsequent functions. mdpi.com

Formation of Transcriptional Regulatory Complexes (e.g., AFT complexes with Fe65, Tip60, CP2)

Once in the nucleus, AICD is believed to form a ternary complex with the adaptor protein Fe65 and the histone acetyltransferase Tip60. contoo.deuzh.ch This complex is often referred to as the AFT complex (AICD/Fe65/Tip60). contoo.de The formation of this complex is a critical step in AICD-mediated transcriptional regulation. researchgate.net Fe65 acts as a bridging molecule, connecting AICD to Tip60, which then can modify chromatin structure through its histone acetyltransferase activity, making DNA more accessible for transcription. uzh.chnih.gov The interaction is initiated by the binding of Fe65 to the YENPTY motif within the AICD sequence. bmbreports.org This binding is thought to induce a conformational change in Fe65, facilitating the recruitment of Tip60. nih.gov The entire complex can then localize to specific sites in the nucleus, sometimes appearing as nuclear "dots" or "spheres," where it is thought to regulate the expression of target genes. uzh.chresearchgate.net Another transcriptional partner for the AICD/Fe65 complex is the transcription factor CP2 (also known as LSF/LBP1). nih.gov

Regulation of Gene Expression

The AFT complex and other AICD-containing complexes are implicated in the regulation of a variety of target genes, influencing a range of cellular processes. bmbreports.orgnih.gov The transcriptional activity of AICD is a subject of ongoing research, with some studies indicating it can act as both a transcriptional activator and repressor depending on the target gene. researchgate.net

AICD has been reported to regulate the expression of genes involved in its own parent protein's metabolism. Some studies suggest that AICD can upregulate the transcription of both APP itself and BACE1, the gene encoding the β-secretase enzyme that initiates the amyloidogenic pathway. bmbreports.orgnih.gov This suggests a potential feed-forward mechanism where increased AICD production could lead to even more Aβ and AICD. However, the role of AICD in regulating BACE1 transcription is controversial, with other studies finding no evidence for such a regulatory loop. researchgate.netnih.govnih.gov

AICD has been implicated in the transcriptional regulation of enzymes responsible for the degradation of Aβ, such as neprilysin (NEP) and insulin-degrading enzyme (IDE). nih.govacs.orgsigmaaldrich.com Several studies have shown that AICD can bind to the promoter of the NEP gene and increase its expression, thereby potentially promoting the clearance of Aβ. bmbreports.orgnih.gov This suggests a negative feedback loop where a product of APP processing helps to clear another, more toxic, product. However, similar to BACE1 regulation, the role of AICD in controlling NEP expression has been a point of debate among researchers. nih.gov

AICD appears to influence the expression of a diverse set of genes crucial for maintaining neuronal health and function.

GSK-3β: The AICD/Fe65 complex can associate with the transcription factor CP2 to induce the expression of glycogen (B147801) synthase kinase 3β (GSK-3β). mdpi.comwikipedia.org Increased GSK-3β activity is linked to tau hyperphosphorylation, a key pathological feature of Alzheimer's disease. mdpi.comresearchgate.net

p53: There is evidence suggesting an association between AICD and the tumor suppressor protein p53, a key regulator of apoptosis. mdpi.com This interaction may represent a pro-apoptotic signaling pathway. bmbreports.orgnih.gov

Mn-SOD: AICD has been reported to regulate the expression of Manganese Superoxide Dismutase (Mn-SOD), an important antioxidant enzyme that protects against oxidative stress. bmbreports.orgnih.govnih.gov

KAI1: AICD has been shown to increase the expression of KAI1 (also known as CD82), a tumor metastasis suppressor gene that may also play a role in neuronal function. bmbreports.orgnih.govresearchgate.net

S100a9, transgelin, and α2actin: Transcriptome analyses have revealed that AICD can upregulate the expression of genes involved in cytoskeletal dynamics, including S100a9, transgelin (also known as SM22), and α2actin. bmbreports.orgnih.govnih.gov These changes in gene expression have been associated with alterations in the actin cytoskeleton. nih.gov

Stathmin1: The AFT complex has been found to down-regulate the expression of Stathmin1, a protein that plays a crucial role in regulating microtubule dynamics. nih.gov Deregulation of Stathmin1 could contribute to the cytoskeletal disorganization seen in Alzheimer's disease. nih.gov

AICD, in conjunction with Fe65, has been shown to down-regulate the transcription of the gene encoding GD3 synthase (GD3S). plos.orgresearchgate.net This enzyme is a key player in the synthesis of certain types of gangliosides, which are complex lipids abundant in the brain. plos.orgresearchgate.net By reducing GD3S expression, AICD can alter the balance of gangliosides, which in turn can influence APP processing itself, suggesting a feedback mechanism. plos.org

Interactive Data Tables

Table 1: Target Genes of AICD-Mediated Transcriptional Regulation

| Category | Gene | Reported Effect of AICD |

| APP Processing | APP | Upregulation bmbreports.org |

| BACE1 | Upregulation (Controversial) bmbreports.orgnih.govresearchgate.net | |

| Amyloid-Beta Degradation | Neprilysin (NEP) | Upregulation (Controversial) bmbreports.orgnih.gov |

| Insulin-Degrading Enzyme (IDE) | Regulation nih.gov | |

| Neuronal Homeostasis | GSK-3β | Upregulation mdpi.com |

| p53 | Regulation/Interaction mdpi.com | |

| Mn-SOD | Regulation bmbreports.orgnih.gov | |

| KAI1 | Upregulation bmbreports.orgnih.govresearchgate.net | |

| S100a9 | Upregulation bmbreports.org | |

| transgelin | Upregulation nih.gov | |

| α2actin | Upregulation nih.gov | |

| Stathmin1 | Down-regulation nih.gov | |

| Lipid Metabolism | GD3S | Down-regulation plos.org |

Table 2: Components of the AFT Transcriptional Regulatory Complex

| Component | Name | Function in the Complex |

| AICD | Amyloid Precursor Protein Intracellular Domain | Binds to DNA and recruits other factors |

| Fe65 | - | Adaptor protein, bridges AICD and Tip60 |

| Tip60 | - | Histone acetyltransferase, modifies chromatin |

| CP2 | - | Transcription factor, alternative partner for AICD/Fe65 |

Compound and Gene List

| Name | Type |

| α2actin | Gene/Protein |

| AICD | Protein Fragment |

| Amyloid Precursor Protein (APP) | Protein |

| BACE1 | Gene/Protein |

| CP2 | Gene/Protein |

| Fe65 | Protein |

| GD3S | Gene/Protein |

| GSK-3β | Gene/Protein |

| Insulin-Degrading Enzyme (IDE) | Gene/Protein |

| KAI1 | Gene/Protein |

| Mn-SOD | Gene/Protein |

| Neprilysin (NEP) | Gene/Protein |

| p53 | Gene/Protein |

| S100a9 | Gene/Protein |

| Stathmin1 | Gene/Protein |

| Tip60 | Gene/Protein |

| transgelin | Gene/Protein |

Epigenetic Mechanisms of Gene Regulation

The APP intracellular domain (AICD) has been shown to function as a transcriptional regulator, in part through its influence on epigenetic mechanisms. This regulation is often mediated by its interaction with other proteins, most notably the histone acetyltransferase Tip60. The formation of a complex between AICD, the adaptor protein Fe65, and Tip60 is a key event in this process. pnas.org This trimeric complex, often referred to as the AFT (AICD-Fe65-Tip60) complex, can translocate to the nucleus and associate with the promoter regions of target genes. pnas.orgbiologists.com

Once at the promoter, the histone acetyltransferase activity of Tip60 can lead to the acetylation of histones, a primary epigenetic modification that generally results in a more open chromatin structure, thereby facilitating gene transcription. pnas.org Research has shown that APP can down-regulate the expression of several immediate early genes, including Egr1, c-Fos, Bdnf, and Arc, through an epigenetic mechanism that involves the modulation of histone H4 acetylation. nih.gov Interestingly, the control of Egr1 gene transcription by APP appears to be independent of the AICD fragment itself but still operates at an epigenetic level. nih.gov This suggests that full-length APP or other fragments may also play a role in epigenetic regulation.

The transcriptional activity of these complexes can be extensive, with studies identifying a range of potential target genes involved in crucial cellular processes. These include genes related to APP processing itself, such as BACE1, as well as genes implicated in tau phosphorylation like GSK-3β. biologists.com The regulation of these genes by AICD-containing complexes highlights a feedback loop where APP processing can influence the expression of proteins that, in turn, regulate APP metabolism and contribute to Alzheimer's disease pathology.

Fe65-Dependent and Fe65-Independent Nuclear Signaling

The nuclear signaling of APP-CTFs, particularly AICD, is multifaceted and can occur through both Fe65-dependent and Fe65-independent pathways.

Fe65-Dependent Signaling: The most well-characterized pathway for AICD nuclear signaling is dependent on the adaptor protein Fe65. biologists.comuzh.ch Following its cleavage from the membrane, AICD can form a stable complex with Fe65. uzh.ch This interaction is crucial for the nuclear translocation of AICD, as Fe65 appears to escort AICD to the nucleus. biologists.combiologists.com Inside the nucleus, this dimer associates with the histone acetyltransferase Tip60, forming the transcriptionally active AFT (AICD-Fe65-Tip60) complex. biologists.comuzh.ch These AFT complexes are not diffusely located within the nucleus but are concentrated in distinct spherical nuclear spots, which are thought to be sites of active transcription. biologists.com The formation of these nuclear complexes is predominantly associated with the amyloidogenic processing pathway of APP. mdpi.com

Fe65-Independent Signaling: While the Fe65-dependent pathway is prominent, evidence suggests that AICD can also signal to the nucleus independently of Fe65. The APP adaptor protein Jip1b (JNK-interacting protein 1b) has been shown to transport AICD to the nucleus and dock it to Tip60. biologists.comunifr.ch However, the resulting AICD-Jip1b-Tip60 (AJT) complexes exhibit a different, more speckle-like morphology compared to the spherical AFT complexes. unifr.ch This suggests that different adaptor proteins can mediate the nuclear translocation of AICD, potentially leading to the regulation of different sets of genes or having distinct functional outcomes. In contrast to Fe65 and Jip1b, which facilitate nuclear entry, the adaptor protein X11α appears to trap AICD in the cytoplasm, thereby inhibiting its nuclear signaling capabilities. unifr.ch The existence of these alternative pathways underscores the complexity of APP-CTF signaling and suggests that the cellular context and the availability of different binding partners can dictate the signaling output.

Protein-Protein Interaction Networks of APP-CTPs

The C-terminal region of APP serves as a docking platform for a multitude of proteins, creating a complex interaction network that is central to its diverse cellular functions. These interactions are primarily mediated by conserved motifs within the APP cytoplasmic tail and are dynamically regulated by post-translational modifications.

Interaction with Adaptor Proteins

The APP-CTPs interact with a wide array of adaptor proteins, each of which can recruit additional factors and link APP to various cellular pathways. Some of the key interacting partners include:

Fe65: As a major binding partner, Fe65 is crucial for the nuclear signaling of AICD and is involved in regulating APP processing. biologists.comuzh.ch

Tip60: This histone acetyltransferase is a key component of the AFT complex and is essential for the epigenetic regulation of gene expression by AICD. pnas.orgbiologists.com

CP2: Also known as LSF/LBP1, this transcription factor can form a complex with AICD and Fe65, contributing to the transcriptional regulation of target genes. nih.gov

p53: The tumor suppressor p53 has been implicated in APP-related signaling, although the precise nature of its interaction with APP-CTPs is still under investigation.

PAT1: This protein has been shown to interact with the APP C-terminus and appears to regulate the levels of APP at the cell surface, thereby influencing its trafficking. nih.gov

DAB1 and DAB2: Disabled-1 (Dab1) and Disabled-2 (Dab2) are adaptor proteins that bind to the NPxY motif in the APP tail. nih.govkorea.ac.krnih.gov Dab1 can compete with Fe65 for binding to APP, leading to opposing effects on APP processing and secretion. korea.ac.kr

ShcA and Grb2: These adaptor proteins, which contain SH2 and PTB domains, can bind to the phosphorylated YENPTY motif of APP, linking it to downstream signaling cascades, likely including the Ras-MAPK pathway.

NUMB: This protein is involved in endocytosis and cell fate determination. It interacts with the APP C-terminus and is thought to play a role in APP trafficking. nih.govresearchgate.net

GNAO1 and CPEB1: These proteins have been identified as potential interactors, suggesting a role for APP-CTPs in G-protein signaling and translational regulation, respectively.

AGER (RAGE): The receptor for advanced glycation endproducts can interact with APP, potentially mediating inflammatory and amyloidogenic signaling.

ANKS1B: Also known as AIDA-1, this protein is a postsynaptic scaffolding protein that interacts with the APP C-terminus.

ITM2B (Bri2) and ITM2C (Bri3): These integral membrane proteins can interact with APP and modulate its processing, affecting the production of amyloid-beta.

IDE (Insulin-degrading enzyme): This enzyme is a major player in the clearance of amyloid-beta and has been shown to interact with APP-CTFs.

PLD3: Phospholipase D3 is a lysosomal protein and a risk factor for Alzheimer's disease that has been linked to the regulation of APP processing. nih.gov

VDAC1: The voltage-dependent anion channel 1, located in the outer mitochondrial membrane, has been shown to interact with APP-CTFs, potentially linking APP to mitochondrial dysfunction. nih.gov

NSG1 (NEEP21): Neuron-specific sorting protein 1 is involved in the endocytic trafficking of APP.

Interactive Table of APP-CTP Interacting Proteins

| Protein | Function | Reference |

|---|---|---|

| Fe65 | Nuclear signaling, APP processing | biologists.com, uzh.ch |

| Tip60 | Histone acetylation, gene regulation | pnas.org, biologists.com |

| CP2 | Transcription factor | nih.gov |

| PAT1 | APP surface level regulation | nih.gov |

| DAB1 | Competes with Fe65, affects APP processing | korea.ac.kr |

| NUMB | Endocytosis, APP trafficking | nih.gov |

| PLD3 | Lysosomal function, APP processing | nih.gov |

Conserved Interaction Motifs

The interactions between APP-CTPs and their binding partners are often mediated by specific, highly conserved motifs within the APP cytoplasmic tail.

YENPTY: This motif, located at residues 682-687 of APP695, is the most extensively studied interaction domain. nih.govnih.gov It serves as a binding site for proteins containing phosphotyrosine-binding (PTB) domains, such as Fe65, Dab1, and Numb. korea.ac.krnih.govnih.gov This motif is critical for clathrin-mediated endocytosis of APP and plays a central role in both its trafficking and signaling functions. unifr.ch

YTSI: Found at residues 653-656, this motif is also involved in the endocytosis of APP. unifr.chnih.gov It can bind to the protein PAT1 and contributes to the efficient internalization of APP from the cell surface. nih.govnih.gov

VTPEER: Located at residues 667-672, this sequence acts as a helix-capping box, providing structural stability to the C-terminal domain. nih.gov While direct protein interactions with this motif are less characterized, its structural role is likely important for the proper presentation of other binding motifs. researchgate.net

Modulation of Protein-Protein Interactions by Post-Translational Modifications

The interaction network of APP-CTPs is not static but is dynamically regulated by a variety of post-translational modifications (PTMs). These modifications can alter the conformation of the APP tail, creating or masking binding sites for interacting proteins. nih.govnih.gov

Phosphorylation: This is a key regulatory mechanism for APP-CTP interactions. The phosphorylation of Thr668 has been shown to be essential for the binding of AICD to Fe65 and its subsequent nuclear translocation. nih.govnih.gov Conversely, phosphorylation of Tyr682 within the YENPTY motif can inhibit the binding of Fe65. wsu.edu This suggests a complex regulatory switch where the phosphorylation status of different residues can dictate which signaling pathways are activated.

Ubiquitination: The attachment of ubiquitin to lysine (B10760008) residues in the APP-CTP can target the protein for degradation by the proteasome. This process can therefore regulate the levels of signaling-competent APP fragments.

Sumoylation: Modification by small ubiquitin-like modifier (SUMO) proteins has been shown to regulate APP processing and the generation of amyloid-beta. pnas.orgnih.govnih.gov Sumoylation of APP at specific lysine residues can negatively regulate the production of Aβ aggregates. nih.gov

Acetylation: While less studied than phosphorylation, acetylation of lysine residues within the APP-CTP could also play a role in modulating protein-protein interactions and signaling.

Role in Intracellular Signaling Pathways

Through their extensive protein-protein interaction networks, APP-CTFs are implicated in the modulation of several key intracellular signaling pathways.

Wnt Signaling: There is growing evidence for a link between APP and the Wnt signaling pathway, which is crucial for neuronal development and synaptic plasticity. nih.govnih.govelifesciences.orgthe-scientist.com APP itself has been proposed to function as a receptor for Wnt ligands. nih.govelifesciences.orgthe-scientist.com The interplay between APP processing and Wnt signaling appears to be complex, with some studies suggesting that inhibition of Wnt signaling promotes the amyloidogenic processing of APP. nih.gov

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is a central signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The interaction of APP-CTPs with adaptor proteins like ShcA and Grb2 provides a potential link to the MAPK pathway. Recent studies have shown that amyloid-beta can interact with MAPK3, and knockdown of APP inhibits the MAPK signaling pathway, suggesting a functional role for APP and its fragments in this cascade. nih.gov

PI3K/Akt Pathway: The phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and metabolism. While direct links are still being fully elucidated, the involvement of APP in various cellular processes suggests a potential for cross-talk with this fundamental signaling pathway.

Calcium Signaling: Dysregulation of intracellular calcium homeostasis is a well-established feature of Alzheimer's disease. nih.govyoutube.comyoutube.comyoutube.com APP-CTFs have been shown to accumulate in mitochondrial and endolysosomal membranes, where they can disrupt calcium signaling. nih.govwsu.eduresearchgate.net For instance, an excess of APP-CTFs at the contact sites between the endoplasmic reticulum and lysosomes can impair the refilling of lysosomal calcium, leading to downstream cellular dysfunction. wsu.eduresearchgate.net

Cytoskeletal Dynamics: AICD, in complex with Fe65, has been shown to regulate the expression of genes involved in the organization and dynamics of the actin cytoskeleton, such as α2-Actin and Transgelin. nih.gov This suggests a role for APP-CTF signaling in processes such as cell motility, neurite outgrowth, and synaptic remodeling. nih.gov

Table of Compound Names

| Compound Name |

|---|

| α2-Actin |

| Amyloid Precursor Protein (APP) |

| ANKS1B |

| AGER |

| BACE1 |

| Bdnf |

| c-Fos |

| CP2 |

| CPEB1 |

| DAB1 |

| DAB2 |

| Egr1 |

| Fe65 |

| GNAO1 |

| Grb2 |

| GSK-3β |

| IDE |

| ITM2B |

| ITM2C |

| Jip1b |

| MAPK3 |

| NSG1 |

| NUMB |

| p53 |

| PAT1 |

| PLD3 |

| ShcA |

| Tip60 |

| Transgelin |

| VDAC1 |

Calcium Signaling Modulation

Amyloid Precursor Protein (APP) C-terminal fragments (APP-CTFs) are significant modulators of intracellular calcium (Ca2+) signaling, a process critical for neuronal function and survival. Disruption of calcium homeostasis is a key feature in the pathology of Alzheimer's disease, and evidence suggests that APP-CTFs play a direct role in this dysregulation. nih.gov

One of the primary mechanisms by which APP-CTFs affect calcium levels is through their interaction with calcium channels and pumps. Research has shown that a specific 105-amino acid C-terminal fragment, CT105, acts as a potent inhibitor of the Mg2+-Ca2+ ATPase of the endoplasmic reticulum (ER). nih.gov This enzyme is crucial for sequestering calcium within the ER, and its inhibition by CT105 leads to a disruption of intracellular calcium storage. nih.gov This disruption can render neuronal cells more vulnerable to excitotoxicity.

Furthermore, APP-CTFs, specifically the C99 fragment, can interact with G-proteins, modulating calcium influx. nih.gov Studies have demonstrated that the interaction between APP and the G-protein Go is altered in the presence of amyloid-beta (Aβ), leading to G-protein activation and subsequent calcium influx. nih.gov This process is dependent on the C-terminal region of APP, particularly the -YENPTY- motif. nih.gov The resulting increase in cytoplasmic calcium can trigger downstream pathological cascades. nih.gov Overexpression of APP fragments containing the intracellular domain (AICD) has been shown to be necessary to rescue reduced ER calcium release in cells lacking APP, highlighting the importance of this C-terminal region in regulating calcium signaling. nih.gov

The accumulation of APP-CTFs has also been linked to defects in mitochondrial function, which is closely tied to calcium homeostasis. nih.gov Specifically, the accumulation of APP-CTFs can lead to an elevation in mitochondrial reactive oxygen species (ROS), a consequence that can be exacerbated by calcium dysregulation. nih.gov

| Key Finding | Interacting Component/Pathway | Consequence | Reference |

| CT105 inhibits Mg2+-Ca2+ ATPase | Endoplasmic Reticulum | Disruption of intracellular calcium sequestration | nih.gov |

| APP C-terminus interacts with Go protein | G-protein signaling | Modulation of calcium influx | nih.gov |

| AICD is crucial for ER calcium release | Endoplasmic Reticulum | Regulation of calcium signaling | nih.gov |

| APP-CTF accumulation elevates mitochondrial ROS | Mitochondria | Increased oxidative stress | nih.gov |

Growth Factor Pathway Activation

APP C-terminal fragments are implicated in the modulation of growth factor signaling pathways, which are essential for neuronal growth, differentiation, and survival. The processing of APP can be influenced by growth factors, and in turn, the resulting fragments can affect downstream signaling.

Brain-derived neurotrophic factor (BDNF), a critical growth factor in the nervous system, has been shown to influence APP processing. In human neuroblastoma cells, treatment with BDNF in conjunction with retinoic acid leads to increased expression of APP and enhanced shedding of soluble APPα (sAPPα). diva-portal.org Concurrently, this treatment increases the levels of the APP intracellular domain (AICD), while significantly decreasing the levels of the membrane-bound C99 fragment. diva-portal.org This suggests that BDNF signaling shifts APP processing towards the non-amyloidogenic α-secretase pathway, a process that inherently alters the profile and availability of different C-terminal fragments. diva-portal.org

The APP intracellular domain (AICD) itself can function as a transcriptional regulator, potentially influencing the expression of genes involved in growth factor signaling. youtube.comnih.gov Upon its release by γ-secretase, AICD can translocate to the nucleus, where it may interact with transcription factors to modulate gene expression, although the full range of its target genes is still under investigation. youtube.com

NF-κB Pathway Activation

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial signaling cascade involved in inflammation, immune responses, and cell survival. nih.gov APP and its C-terminal fragments have a complex relationship with this pathway.

In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of NF-κB (IκB) proteins. nih.gov Upon stimulation, the IκB kinase (IKK) complex is activated, leading to the degradation of IκB and the release of NF-κB, which can then enter the nucleus to regulate gene expression. nih.gov Some studies suggest that the NF-κB pathway is involved in activating the transcription of β-secretase (BACE1), the enzyme that initiates the amyloidogenic processing of APP, thereby increasing the production of C99 and Aβ. nih.govnih.gov

Conversely, other research indicates a different role for APP in NF-κB signaling. In one study using APP-overexpressing cells, the level of activated, phosphorylated NF-κB (p-NF-κB) was significantly down-regulated. nih.gov Since NF-κB activation is linked to neuronal plasticity and survival, its inhibition by excessive APP or its fragments could contribute to neurodegenerative processes. nih.gov The amyloid-β (Aβ) peptide, which is derived from the C99 fragment, can itself activate NF-κB through mechanisms involving reactive oxygen species (ROS), creating a complex feedback loop that can intensify amyloid dysregulation and neuroinflammation. nih.govmdpi.com

| Condition | Effect on NF-κB Pathway | Potential Outcome | Reference |

| NF-κB activation | Increased BACE1 transcription | Enhanced C99 and Aβ production | nih.govnih.gov |

| APP overexpression | Down-regulation of activated p-NF-κB | Impaired neuronal survival/plasticity | nih.gov |

| Aβ (derived from C99) | Activation of NF-κB via ROS | Intensified amyloid dysregulation | nih.govmdpi.com |

Wnt Signaling Pathway Regulation

The Wnt signaling pathway is fundamental to embryonic development, neuronal plasticity, and synapse formation. the-scientist.comoup.com There is substantial evidence indicating that APP and its C-terminal fragments are key regulators of this pathway, particularly the canonical Wnt/β-catenin pathway. nih.govresearchgate.net

In the canonical pathway, the stability of the transcriptional co-activator β-catenin is tightly controlled. nih.gov In the absence of a Wnt signal, β-catenin is phosphorylated by a destruction complex that includes glycogen synthase kinase 3β (GSK-3β), leading to its degradation. nih.gov Wnt signaling inhibits this complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription. nih.gov

APP and its fragments can interfere with this process at multiple levels. Full-length APP has been shown to physically bind to β-catenin, which can prevent its translocation to the nucleus and thereby inhibit the transcription of Wnt target genes. researchgate.net Overexpression of APP can facilitate the degradation of β-catenin by increasing its phosphorylation at specific residues (S33/37/T41) that are targeted by GSK-3β. nih.gov Furthermore, the APP intracellular domain (AICD) has been reported to inhibit canonical Wnt/β-catenin signaling by affecting GSK3β activity. researchgate.net

Dysfunction in the Wnt pathway is linked to amyloidogenic APP processing. Inhibition of Wnt signaling has been shown to favor the formation of APP-CTFβ (C99) and Aβ. nih.govnih.gov Conversely, activation of the Wnt pathway can decrease Aβ levels and repress the transcription of BACE1. nih.gov This establishes a reciprocal, and potentially pathological, regulatory loop where APP-CTFs can suppress Wnt signaling, which in turn promotes the production of more amyloidogenic fragments. researchgate.net

| APP Fragment/Domain | Interaction/Mechanism | Effect on Wnt Pathway | Reference |

| Full-length APP | Binds to β-catenin | Prevents nuclear translocation of β-catenin | researchgate.net |

| Full-length APP | Increases phosphorylation of β-catenin | Facilitates β-catenin degradation | nih.gov |

| AICD | Modulates GSK3β activity | Inhibits canonical Wnt signaling | researchgate.net |

| Wnt Pathway Inhibition | --- | Promotes amyloidogenic processing (C99/Aβ) | nih.govnih.gov |

Impact on Cellular Homeostasis and Dynamics

Regulation of Cytoskeletal Dynamics (e.g., actin fibers, microtubules)

The cytoskeleton, composed of actin filaments and microtubules, is essential for maintaining cell shape, motility, and intracellular transport. APP C-terminal fragments have been shown to influence the state and dynamics of these cytoskeletal components.

Studies in primary cortical neurons have demonstrated that transfection with APP-CTFs leads to significant alterations in cytoskeletal morphology. hanspub.org An increase in F-actin polymerization was observed, along with a disordered tubulin structure. hanspub.org This cytoskeletal disruption was accompanied by a reduction in the expression of Microtubule-Associated Protein 2 (MAP2), a protein crucial for microtubule stabilization in dendrites. hanspub.org

The C-terminal domain of APP contains binding motifs for motor proteins and cytoskeletal linkers. For instance, the YENPTY motif in the APP cytoplasmic domain can bind to proteins like Myosin-X, an actin-based motor involved in filopodia formation. nih.gov This suggests a mechanism by which APP and its fragments can be transported along and interact with the actin cytoskeleton. nih.gov Full-length APP itself can function as a cell adhesion molecule, linking the extracellular matrix to the cytoskeleton via scaffolding proteins, thereby coordinating the dynamic architecture of the subcortical cytoskeleton. nih.gov Down-regulation of APP in endothelial cells leads to altered cellular morphology and changes in the expression of actin-binding proteins like radixin (B1174762) and α-actinin1, further supporting a role for APP in regulating the cytoskeleton. mdpi.com

Furthermore, transfection with APP-CTFs has been found to increase the expression of phosphorylated cofilin (ph-cofilin). hanspub.org Cofilin is a key regulator of actin dynamics; its phosphorylation inactivates it, leading to a stabilization of actin filaments. This alteration in cofilin activity could underlie the observed changes in F-actin polymerization. hanspub.org

Modulation of Cell Cycle Control

While mature neurons are post-mitotic, the machinery of the cell cycle is linked to processes of neuronal survival and death. Emerging evidence suggests that APP C-terminal fragments can modulate key components of cell cycle control.

A primary link is through the Wnt/β-catenin pathway. As established, APP and its fragments can downregulate β-catenin. nih.gov One of the key target genes activated by nuclear β-catenin is Cyclin D1, a protein that is essential for progression through the G1 phase of the cell cycle. nih.gov By inhibiting β-catenin's function as a transcriptional co-activator, APP-CTFs can indirectly suppress the expression of Cyclin D1, thereby influencing cell cycle regulation. nih.gov

The APP intracellular domain (AICD) is another key player. Following its cleavage from membrane-bound CTFs (C99 and C83), AICD can translocate to the nucleus and participate in transcriptional regulation. diva-portal.orgyoutube.com Studies have shown that increased levels of AICD can be found in differentiated neuroblastoma cells, a process that involves exiting the cell cycle. diva-portal.org This suggests a potential role for this C-terminal fragment in the signaling events that govern cell fate and mitotic state.

Response to DNA Damage

Amyloid Precursor Protein (APP) C-terminal peptides, particularly the APP intracellular domain (AICD), are increasingly recognized for their involvement in the cellular response to genotoxic stress. This function is primarily mediated through their ability to translocate to the nucleus and participate in multiprotein complexes that regulate chromatin structure and the activity of key DNA damage response (DDR) proteins.

A critical aspect of the cellular response to DNA double-strand breaks (DSBs) is the recruitment of repair machinery to the site of damage. This process often requires chromatin remodeling to make the DNA accessible. Research has demonstrated that the adaptor protein Fe65, in a complex with APP, is essential for the efficient recruitment of the Tip60-TRRAP histone acetyltransferase complex to DSBs. pnas.orgnih.gov The histone acetyltransferase activity of Tip60 leads to the acetylation of histone H4, which facilitates the opening of the chromatin structure at the site of injury, thereby enabling the access of DNA repair complexes. nih.gov

Experimental evidence underscores the physiological relevance of the APP-Fe65 interaction in the DNA damage response. Studies have shown that mice lacking Fe65 exhibit increased sensitivity to genotoxic agents. nih.govnih.gov This heightened sensitivity can be reversed by reintroducing wild-type Fe65, but not by a mutant version of Fe65 that is unable to bind to APP. nih.gov Furthermore, the suppression of both APP and the related amyloid precursor-like protein 2 (APLP2) impairs the recruitment of the Tip60-TRRAP complex to DSBs, leading to reduced histone H4 acetylation and decreased DNA repair efficiency. nih.gov Upon induction of DNA damage, Fe65 has been observed to translocate to the nuclear matrix, a process facilitated by the proteolytic processing of APP. nih.gov

The AICD/Fe65/Tip60 complex also plays a role in the activation of the Ataxia-Telangiectasia Mutated (ATM) kinase, a master regulator of the DDR signaling cascade. nih.govnih.gov Tip60 can directly acetylate and activate ATM, which in turn phosphorylates a multitude of downstream targets to orchestrate cell cycle arrest, DNA repair, or apoptosis. nih.govnih.gov

Beyond direct involvement in chromatin remodeling and repair protein recruitment, APP C-terminal fragments can influence other signaling pathways that are crucial for the response to DNA damage. For instance, AICD has been shown to regulate the translation of p44, a specific isoform of the tumor suppressor protein p53. nih.gov p53 is a central mediator of the cellular response to genotoxic stress, controlling the expression of genes involved in cell cycle checkpoints and apoptosis. nih.govnih.gov

Furthermore, APP C-terminal fragments have been implicated in the induction of Glycogen Synthase Kinase-3β (GSK-3β) expression. GSK-3β is a multifaceted kinase known to participate in various cellular processes, including the DNA damage response and the regulation of apoptosis. nih.govnih.gov Studies have indicated that inhibiting GSK-3β can enhance the repair of DNA double-strand breaks in neurons. nih.gov

The accumulation of APP C-terminal fragments has also been linked to mitochondrial dysfunction, leading to an increase in the production of reactive oxygen species (ROS). nih.govnih.govacs.org Elevated levels of ROS can induce oxidative stress, which is a significant source of DNA damage, including the formation of single and double-strand breaks. wikipedia.orgmdpi.com This suggests an indirect mechanism by which APP-CTFs can contribute to the burden of DNA damage within a cell.

The table below summarizes the key proteins and their functions in the response to DNA damage involving APP C-terminal peptides.

| Protein/Complex | Function in DNA Damage Response | Supporting Evidence |

| APP/Fe65 Complex | Essential for the recruitment of the Tip60-TRRAP complex to DNA double-strand breaks. pnas.orgnih.gov | Fe65 null mice show increased sensitivity to genotoxic stress, a phenotype rescued by wild-type Fe65 but not an APP-binding mutant. nih.govnih.gov |

| Tip60-TRRAP Complex | A histone acetyltransferase complex that acetylates histone H4 at sites of DNA damage, facilitating chromatin remodeling and access for repair machinery. pnas.orgnih.gov | Suppression of Fe65 or APP/APLP2 impairs Tip60-TRRAP recruitment and reduces DNA repair efficiency. nih.gov |

| AICD/Fe65/Tip60 Complex | Translocates to the nucleus to regulate gene transcription and is involved in the activation of ATM kinase. nih.govnih.gov | Tip60, a component of this complex, directly acetylates and activates ATM. nih.gov |

| ATM Kinase | A master regulator of the DNA damage response, activated by the AICD/Fe65/Tip60 complex. nih.govnih.gov | Its activation leads to the phosphorylation of numerous downstream targets to coordinate cell cycle arrest and DNA repair. nih.gov |

| p53 (p44 isoform) | A tumor suppressor protein whose translation is regulated by AICD. nih.gov | p53 is a key mediator of the cellular response to genotoxic stress. nih.govnih.gov |

| GSK-3β | A kinase whose expression is induced by APP-CTFs and is involved in DNA repair and apoptosis. nih.govnih.gov | Inhibition of GSK-3β enhances the repair of DNA double-strand breaks. nih.gov |

| Reactive Oxygen Species (ROS) | Increased production is linked to APP-CTF accumulation and mitochondrial dysfunction, leading to oxidative DNA damage. nih.govacs.orgwikipedia.org | Oxidative stress is a major source of DNA single and double-strand breaks. mdpi.com |

Physiological Roles of App C Terminal Peptides

Involvement in Neuronal Development and Neurogenesis

APP and its C-terminal fragments are crucial for the proper development and maturation of neurons. researchgate.net Their expression is heightened during neuronal differentiation and maturation, indicating a vital role in these processes. researchgate.net

The process of neurite outgrowth, the extension of axons and dendrites from the neuronal cell body, is fundamental to the formation of neural circuits. While the soluble ectodomain of APP, sAPPα, has been shown to promote neurite elongation, the functions of C-terminal fragments are also being elucidated. nih.gov Studies suggest that full-length APP itself, interacting with components of the extracellular matrix and other cell surface proteins, plays a role in neurite outgrowth and cell adhesion. nih.govescholarship.org The APP intracellular domain (AICD), a C-terminal fragment, is implicated as a promoter of neurite outgrowth by acting as an antagonist to Wnt signaling. nih.gov Specifically, AICD can enhance the effects of nerve growth factor (NGF)-dependent neurite outgrowth by dampening Wnt3a signaling, which normally suppresses the actions of NGF. nih.gov

The extracellular domains of the APP family of proteins, including APP itself, facilitate cell-cell adhesion, which is critical for maintaining synaptic connectivity. nih.gov This adhesive function supports the structural integrity of nascent synapses during development.

APP C-terminal fragments, particularly the APP intracellular domain (AICD), have been shown to influence the proliferation and differentiation of neural progenitor cells (NPCs). tandfonline.comnih.gov AICD can translocate to the nucleus and, in complex with other proteins like FE65 and Tip60, regulate the transcription of genes involved in neurogenesis. nih.govnih.gov One such target is stathmin, a protein associated with adult neurogenesis. nih.gov

However, the role of AICD in neurogenesis appears to be complex and potentially inhibitory. tandfonline.comnih.gov Studies have shown that AICD can act as a negative regulator of Wnt signaling by interacting with GSK3β, a key regulator of the pathway that mediates NPC proliferation and differentiation. nih.gov Furthermore, AICD can facilitate the nerve growth factor (NGF)-induced expression of cyclin-dependent kinase (CDK) inhibitors like p15, p16, and p21, thereby suppressing the proliferation of NPCs. nih.gov The interaction of APP with the cell surface-associated ligand TAG1 can trigger the release of AICD, which then, in a FE65-dependent manner, negatively modulates neurogenesis. nih.gov This suggests that APP can function as a receptor that, upon ligand binding, initiates a signaling cascade via its C-terminal fragments to control neuronal production. nih.gov

Table 1: Research Findings on APP-CTFs in Neuronal Development

| APP Fragment | Observed Effect | Mechanism | Cell/Model System | Citation |

|---|---|---|---|---|

| AICD | Promotes neurite outgrowth | Antagonizes Wnt3a signaling, enhancing NGF effects. | Not specified | nih.gov |

| AICD | Suppresses neural progenitor cell (NPC) proliferation | Interacts with GSK3β to inhibit Wnt signaling; facilitates NGF-induced expression of CDK inhibitors (p15, p16, p21). | Not specified | nih.gov |

| AICD | Negatively modulates neurogenesis | Released upon APP-TAG1 interaction, leading to FE65-dependent transcriptional regulation. | In vivo knockout studies | nih.gov |

| AICD/Fe65/Tip60 | Regulates gene transcription | Forms a tripartite complex that targets neurogenesis-related genes like stathmin. | Not specified | nih.gov |

Modulation of Synaptic Function and Plasticity

APP C-terminal fragments are significant modulators of synaptic activity and plasticity, the cellular basis for learning and memory. nih.govnih.gov Deficiencies in APP can lead to a reduced number of dendritic spines and impairments in structural plasticity. frontiersin.org

Neuronal expression of the β-C-terminal fragment (β-CTF or C99) in mouse brains has been shown to cause defective synaptic transmission and cognitive impairments, even without the formation of amyloid plaques. elifesciences.org This suggests a direct toxic effect of this fragment on synaptic function. elifesciences.org Studies in organotypic rat hippocampal cultures revealed that transient expression of β-CTF significantly decreased the density of dendritic spines on CA1 pyramidal neurons. elifesciences.org In contrast, the α-C-terminal fragment (α-CTF or C83) did not produce this effect. elifesciences.org Furthermore, β-CTF expression has been found to downregulate proteins crucial for the synaptic vesicle cycle and both pre- and post-synaptic compartments, including Synapsin-1 and VAMP2. elifesciences.org

The APP intracellular domain (AICD) also plays a role. It can be translocated to the nucleus to regulate the transcription of factors involved in dendritic spine plasticity. frontiersin.org Additionally, the full-length APP and its family members are critical for regulating neuronal excitability, potentially through modulation of Kv7 channels. nih.gov

Contribution to APP Production, Trafficking, and Processing Regulation

Emerging evidence suggests that APP C-terminal fragments can influence the lifecycle of the parent APP molecule, creating a feedback loop. The APP intracellular domain (AICD) has been implicated in the transcriptional regulation of several genes, including APP itself and BACE1, the enzyme responsible for the initial cleavage in the amyloidogenic pathway. nih.gov This suggests that AICD could modulate the production of new APP and influence its subsequent processing.

The trafficking of APP is a critical determinant of its cleavage. frontiersin.orgnih.gov Non-amyloidogenic processing by α-secretase occurs predominantly at the plasma membrane, while amyloidogenic processing by β-secretase mainly happens in endosomes after APP is internalized. frontiersin.orgnih.govnih.gov The intracellular domains of APP have been shown to interact with proteins involved in synaptic vesicle trafficking, such as Rab proteins and clathrin. nih.gov δ-COP, a subunit of the COPI complex involved in retrograde transport from the Golgi to the endoplasmic reticulum, has been shown to regulate APP trafficking and maturation, thereby controlling the production of its cleavage products. pnas.org Reducing δ-COP levels was found to decrease the production of sAPPβ and Aβ. pnas.org This indicates that cellular machinery interacting with APP's C-terminal region can dictate its processing pathway.

Role in Cellular Stress Responses (e.g., ER stress response)

The endoplasmic reticulum (ER) is a critical organelle for protein folding, and the accumulation of unfolded or misfolded proteins leads to ER stress and the unfolded protein response (UPR). researchgate.netnih.govfrontiersin.org APP and its C-terminal fragments are linked to the cellular response to ER stress.

Overexpression of the APP intracellular domain (AICD) has been shown to increase the sensitivity of neuroblastoma cells to apoptosis induced by ER stressors like tunicamycin (B1663573) and thapsigargin. nih.gov This potentiation of cell death occurs downstream or independently of the main UPR pathways, as AICD did not alter the expression of key UPR markers like BiP/Grp78 or CHOP in that context. nih.gov Instead, AICD was found to transcriptionally repress the gene for ApoJ/clusterin, a protein with pro-survival functions. nih.gov The knockdown of ApoJ/clusterin mimicked the effect of AICD, suggesting that AICD's pro-apoptotic role in ER stress is mediated through the downregulation of this protective factor. nih.gov

However, other studies have shown that ER stress can increase the levels of C83 and AICD fragments, which in turn upregulate the pro-apoptotic factor CHOP. nih.gov In this pathway, AICD is suggested to associate directly with the promoter region of the CHOP gene, thereby mediating cell death. nih.gov More recently, it has been discovered that APP-CTFs can accumulate at the contact sites between the ER and lysosomes. vib.be This accumulation disrupts the communication between these organelles, impairing the ability of the ER to refill lysosomes with calcium and leading to a buildup of cholesterol and a collapse of the endolysosomal system. vib.be This disruption of cellular homeostasis represents a very early event that could contribute to neuronal dysfunction. vib.be

Table 2: Summary of APP-CTF Roles in Cellular Stress

| APP Fragment | Cellular Process | Observed Effect | Proposed Mechanism | Citation |

|---|---|---|---|---|

| AICD | ER Stress-Induced Apoptosis | Potentiates cell death | Downregulates the pro-survival gene ApoJ/clusterin. | nih.gov |

| AICD | ER Stress-Induced Apoptosis | Induces CHOP-mediated cell death | Associates with the promoter region of the CHOP gene. | nih.gov |

| APP-CTFs | Organelle Communication | Disrupts ER-Lysosome contact | Accumulates at contact sites, impairing calcium transfer and leading to endolysosomal system collapse. | vib.be |

Pathological Implications of App C Terminal Peptide Dysregulation

Accumulation of APP-CTFs in Neurodegenerative Conditions